![molecular formula C7H6BNO3 B1381102 (2-Cyano-4-hydroxyphenyl)boronic acid CAS No. 1186420-91-6](/img/structure/B1381102.png)
(2-Cyano-4-hydroxyphenyl)boronic acid
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Overview
Description
(2-Cyano-4-hydroxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which also contains cyano and hydroxy substituents. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-4-hydroxyphenyl)boronic acid typically involves the reaction of 2-cyano-4-hydroxyphenylboronic acid with appropriate boron reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions for this process are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes as those used in laboratory settings. the scale-up process requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Cyano-4-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases (e.g., potassium carbonate), and solvents like ethanol or water. Reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce quinones or other oxidized derivatives.
Scientific Research Applications
Chemical Synthesis
Cross-Coupling Reactions
One of the primary applications of (2-cyano-4-hydroxyphenyl)boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is pivotal for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds which are essential in pharmaceuticals and agrochemicals.
Reaction Type | Reagents | Conditions | Yield (%) | Reference |
---|---|---|---|---|
Suzuki-Miyaura | Aryl halides + this compound | Pd catalyst, base | Up to 95 | |
Borylation | Aryl halides + B2pin2 | Ni or Cu catalyst | 80-90 |
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. These compounds have been shown to inhibit specific pathways involved in tumor growth.
- Case Study: Inhibition of Cancer Cell Proliferation
Materials Science
Development of Functional Materials
this compound has been utilized in the development of advanced materials, including hydrogels and covalent organic frameworks (COFs). Its ability to form dynamic covalent bonds enhances the properties of these materials.
Analytical Chemistry
Fluorescent Probes
The compound has been incorporated into fluorescent probes for bioanalytical applications. Its ability to bind selectively to certain biomolecules makes it valuable for detecting specific targets.
Mechanism of Action
The mechanism of action of (2-Cyano-4-hydroxyphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In the context of Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, facilitating the formation of new carbon-carbon bonds . In biological systems, the boronic acid group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylboronic acid: Similar structure but lacks the cyano group.
4-Cyanophenylboronic acid: Similar structure but lacks the hydroxy group.
Uniqueness
(2-Cyano-4-hydroxyphenyl)boronic acid is unique due to the presence of both cyano and hydroxy groups on the phenyl ring
Biological Activity
(2-Cyano-4-hydroxyphenyl)boronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound consists of a boronic acid moiety linked to a cyano and a hydroxy group on a phenyl ring. This configuration allows for diverse interactions with biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity.
- Nucleophilic Addition : The cyano group can participate in nucleophilic addition reactions, modifying the structure and function of biological molecules, thus affecting various biochemical pathways and cellular processes .
Anticancer Activity
Numerous studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. For instance, derivatives of this compound have shown selective cytotoxicity towards pancreatic adenocarcinoma cells, with IC50 values ranging from 1.45 to 4.25 μM .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
Capan-1 | 2.29 | High |
HEp-2 | 3.10 | Moderate |
NCI-H460 | 3.75 | Moderate |
LN-229 | 4.00 | Low |
Case Studies
- Study on Pancreatic Cancer : A study evaluated the effects of this compound on the Capan-1 pancreatic adenocarcinoma cell line. The compound exhibited significant inhibition of cell proliferation at concentrations as low as 10 µM, demonstrating a promising therapeutic window compared to normal peripheral blood mononuclear cells (PBMC), which showed minimal toxicity at similar concentrations .
- Cell Cycle Analysis : Another investigation focused on the impact of this compound on cell cycle progression in various cancer cell lines. Results indicated that treatment led to a strong accumulation of cells in the G2/M phase, suggesting a mechanism that disrupts normal cell cycle regulation .
Antiviral Activity
Recent findings suggest that this compound may also possess antiviral properties. It has shown moderate activity against several respiratory viruses, including Influenza A and B strains, with effective concentrations ranging from 31.3 to 39.5 μM .
Table 2: Antiviral Activity Against Respiratory Viruses
Virus | EC50 (µM) |
---|---|
HCoV-229E | 39.5 |
Influenza A/H1N1 | 31.3 |
Influenza B | 35.0 |
Properties
IUPAC Name |
(2-cyano-4-hydroxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO3/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,10-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQFSZVOFOQNNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O)C#N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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